molecular formula C48H28CdN4O8 B12825276 cadmium(2+);hydron;4-[10,15,20-tris(4-carboxylatophenyl)porphyrin-22,24-diid-5-yl]benzoate

cadmium(2+);hydron;4-[10,15,20-tris(4-carboxylatophenyl)porphyrin-22,24-diid-5-yl]benzoate

Cat. No.: B12825276
M. Wt: 901.2 g/mol
InChI Key: QLUXVIRKLAMXPN-UHFFFAOYSA-L
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Description

Structural and Electronic Properties of meso-Tetraarylporphyrin Ligands

The meso-tetraarylporphyrin scaffold serves as a versatile platform for coordinating cadmium(II) ions due to its rigid macrocyclic structure and tunable electronic properties. The tetra(4-carboxyphenyl)porphyrin (TCPP) ligand, characterized by four carboxylate groups at the para positions of its aryl substituents, exhibits a saddle-distorted conformation that enhances metal-binding accessibility. This distortion arises from steric interactions between the bulky carboxylate groups and the porphyrin core, creating a nonplanar geometry that facilitates chelation with cadmium(II) ions.

Electronic spectroscopy reveals that carboxylate substituents induce significant bathochromic shifts in the Soret and Q bands compared to non-functionalized tetraarylporphyrins. For example, the Soret band of free-base TCPP appears at 416 nm, while its Q bands span 512–645 nm. Coordination to cadmium(II) further alters these transitions through metal-to-ligand charge transfer (MLCT) effects, as observed in analogous zinc(II)-TCPP systems. Density functional theory (DFT) calculations confirm that cadmium(II) binding increases the electron density at the porphyrin’s nitrogen centers, polarizing the π-system and enhancing intermolecular interactions in supramolecular assemblies.

Property Free-Base TCPP Cd(II)-TCPP Complex
Soret Band (nm) 416 428–435
Q Band Range (nm) 512–645 520–660
Fluorescence Lifetime 9.8 ns 12.3 ns

Table 1: Electronic properties of TCPP and its cadmium(II) complex.

Rationale for Cadmium(II) Coordination in Supramolecular Chemistry

Cadmium(II) ions exhibit a distinct coordination preference for porphyrinic ligands compared to transition metals like zinc(II) or copper(II). With a larger ionic radius (0.95 Å) and flexible coordination geometry (typically octahedral or square pyramidal), cadmium(II) can accommodate additional axial ligands while maintaining strong equatorial bonds to the porphyrin’s pyrrolic nitrogens. This property enables the formation of extended networks in MOFs, where carboxylate groups from adjacent TCPP ligands bridge multiple metal centers.

The stability of cadmium(II)-porphyrin complexes arises from synergistic electrostatic and covalent interactions. X-ray crystallography of related zinc(II)-TCPP structures shows metal-ligand bond distances of 1.975–2.010 Å, while cadmium(II) complexes exhibit elongated bonds (2.15–2.25 Å) that accommodate larger coordination spheres without destabilizing the macrocycle. This balance between bond strength and geometric flexibility makes cadmium(II) ideal for constructing porous frameworks with adjustable cavity sizes, as demonstrated in the 2D coordination polymer {Zn[TCPP(CH2CH3)2(CH3)2]}n.

Historical Development of Porphyrin-Based Metal-Organic Frameworks

The integration of porphyrins into MOFs began with early work on zinc(II)-tetraphenylporphyrin (Zn-TPP) assemblies in the 1990s. These studies revealed that porphyrins could serve as both linkers and nodes in crystalline networks, leveraging their fourfold symmetric aryl substituents for directional bonding. A breakthrough occurred with the synthesis of TCPP-based MOFs, where carboxylate groups enabled robust metal-carboxylate clusters analogous to those in traditional terephthalate frameworks like MOF-5.

Cadmium(II)-porphyrin MOFs emerged as a niche area due to cadmium’s toxicity concerns but gained traction for specialized applications requiring large pore apertures. For instance, the solvothermal reaction of Cd(NO3)2 with TCPP yields frameworks with void volumes exceeding 220 ų, facilitating guest molecule encapsulation. Recent advances include the use of in situ ligand modification strategies, where esterification of TCPP’s carboxylate groups under reaction conditions generates tailored ligands for cadmium(II) coordination.

Properties

Molecular Formula

C48H28CdN4O8

Molecular Weight

901.2 g/mol

IUPAC Name

cadmium(2+);hydron;4-[10,15,20-tris(4-carboxylatophenyl)porphyrin-22,24-diid-5-yl]benzoate

InChI

InChI=1S/C48H30N4O8.Cd/c53-45(54)29-9-1-25(2-10-29)41-33-17-19-35(49-33)42(26-3-11-30(12-4-26)46(55)56)37-21-23-39(51-37)44(28-7-15-32(16-8-28)48(59)60)40-24-22-38(52-40)43(36-20-18-34(41)50-36)27-5-13-31(14-6-27)47(57)58;/h1-24H,(H6,49,50,51,52,53,54,55,56,57,58,59,60);/q;+2/p-2

InChI Key

QLUXVIRKLAMXPN-UHFFFAOYSA-L

Canonical SMILES

[H+].[H+].[H+].[H+].C1=CC(=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=C(C=C7)C(=O)[O-])C8=CC=C(C=C8)C(=O)[O-])C=C4)C9=CC=C(C=C9)C(=O)[O-])[N-]3)C(=O)[O-].[Cd+2]

Origin of Product

United States

Preparation Methods

Synthesis of the Porphyrin Ligand

  • Condensation Reaction :
    The porphyrin ligand is prepared by the Adler-Longo or Lindsey method, involving the acid-catalyzed condensation of pyrrole with 4-carboxybenzaldehyde derivatives. The reaction is typically carried out in refluxing propionic acid or under milder conditions using trifluoroacetic acid as a catalyst in dichloromethane.
  • Oxidation :
    The intermediate porphyrinogen is oxidized to the porphyrin macrocycle using oxidants such as DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) or p-chloranil.
  • Purification :
    The crude porphyrin is purified by column chromatography or recrystallization to isolate the free-base porphyrin with carboxylate substituents.

Metallation with Cadmium(II)

  • Metal Salt Selection :
    Cadmium acetate or cadmium chloride is commonly used due to their solubility and reactivity.
  • Reaction Conditions :
    The free-base porphyrin is dissolved in a suitable solvent such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or methanol. The cadmium salt is added, and the mixture is heated under reflux or stirred at elevated temperature (typically 60–100 °C) for several hours to facilitate metal insertion.
  • pH Control :
    The presence of hydronium ions (hydron) or acidic conditions can influence the metallation efficiency and the stability of the complex. Controlled pH ensures proper coordination without hydrolysis or precipitation.
  • Monitoring Metallation :
    UV-Vis spectroscopy is used to monitor the metallation process. The free-base porphyrin shows a characteristic Soret band around 420 nm and four Q bands, while the cadmium metalloporphyrin exhibits a bathochromic shift (redshift) of the Soret band by approximately 15 nm and changes in the Q bands, indicating successful metal insertion.

Formation of the Benzoate Coordination

  • The benzoate moiety at the 4-position of the porphyrin is coordinated through its carboxylate groups, which can bind to the cadmium ion or remain as pendant groups depending on the synthetic conditions and stoichiometry.
  • Coordination polymers or supramolecular assemblies can form if multiple carboxylate groups bridge between metal centers, as observed in related cadmium-carboxylate coordination complexes.

Research Findings and Data

Spectroscopic Evidence

Parameter Free-base Porphyrin Cadmium(II) Metalloporphyrin
Soret Band (nm) ~422 ~437–440 (redshift of ~15–18 nm)
Q Bands (nm) Four bands between 518–650 Three bands at ~573, 579, 617–623
Symmetry Change D2h D4h (due to metal insertion)

This spectral shift confirms the coordination of Cd(2+) into the porphyrin core and the change in electronic structure.

Structural Characterization

  • X-ray crystallography of related cadmium porphyrin complexes shows the Cd(2+) ion centrally coordinated by the four nitrogen atoms of the porphyrin ring in a square planar or slightly distorted geometry.
  • Peripheral carboxylate groups may coordinate axially or participate in hydrogen bonding or supramolecular interactions, stabilizing the complex.

Synthetic Yields and Purity

  • Typical yields for metallation reactions range from 70% to 90%, depending on reaction time, temperature, and purity of starting materials.
  • Purification is achieved by recrystallization or chromatographic techniques, ensuring high purity for photophysical and catalytic studies.

Summary Table of Preparation Parameters

Step Reagents/Conditions Notes
Porphyrin synthesis Pyrrole + 4-carboxybenzaldehyde, acid catalyst, reflux in propionic acid or TFA in DCM Acid-catalyzed condensation and oxidation with DDQ
Metallation Cd(OAc)2 or CdCl2, solvent (DMF, DMSO, MeOH), reflux 60–100 °C, 2–6 hours pH control critical, hydron presence affects stability
Purification Column chromatography, recrystallization Ensures removal of unreacted ligand and metal salts
Characterization UV-Vis, X-ray crystallography, NMR Confirms metal insertion and complex structure

Chemical Reactions Analysis

Coordination and Ligand Exchange Reactions

Cadmium(II) porphyrins exhibit dynamic coordination behavior due to the metal’s +2 oxidation state and preference for octahedral geometry. The central Cd²⁺ can bind axial ligands (e.g., H₂O, pyridine, or amines) while retaining the porphyrin’s macrocyclic structure.

Key Findings:

  • Axial Ligand Substitution : Cadmium porphyrins undergo ligand exchange with nitrogen- or oxygen-donor ligands. For example, Cd-TCPP (tetrakis(4-carboxyphenyl)porphyrin) reacts with pyridine to form [Cd(TCPP)(py)₂], displacing weakly bound water molecules .

  • Coordination with Bipyridines : Analogous to Pt(II) porphyrins , Cd²⁺ in this compound may coordinate with 2,2′-bipyridine derivatives, forming hybrid complexes for photochemical applications .

Reaction Table:

Reaction TypeConditionsProductReference
Axial ligand substitutionPyridine in methanol, 25°C, 12h[Cd(porph)(py)₂] (porph = porphyrin)
Bipyridine coordination2,2′-bipyridine in DMF, reflux[Cd(porph)(bipy)]⁺

Acid-Base Equilibria and Protonation

The carboxylate groups on the porphyrin periphery participate in pH-dependent protonation/deprotonation, altering solubility and electronic properties.

Key Findings:

  • Protonation of Carboxylates : Below pH 4, the carboxylate groups (-COO⁻) protonate to -COOH, reducing solubility in aqueous media .

  • Impact on Redox Potential : Protonation shifts the porphyrin’s oxidation-reduction potentials by stabilizing/destabilizing the π-system.

Data Table (pH-Dependent Behavior):

pH RangeCarboxylate StateSolubility (H₂O)Redox Potential (mV vs. SHE)
2–4-COOHLow+220
5–8-COO⁻High+180

Oxidation-Reduction Reactions

Cadmium porphyrins serve as electron-transfer mediators due to their conjugated π-system and metal redox activity.

Key Findings:

  • Singlet Oxygen Generation : Upon photoexcitation, the porphyrin transfers energy to molecular oxygen, producing singlet oxygen (¹O₂) .

  • Electrochemical Reduction : Cyclic voltammetry reveals two quasi-reversible reductions at -0.85 V and -1.25 V (vs. Ag/AgCl), attributed to the porphyrin ring .

Mechanistic Pathway:

  • Photoexcitation :
    Cd(porph)+hνCd(porph)\text{Cd(porph)} + h\nu \rightarrow \text{Cd(porph)}^*

  • Energy Transfer :
    Cd(porph)+O2Cd(porph)+1O2\text{Cd(porph)}^* + \text{O}_2 \rightarrow \text{Cd(porph)} + ^1\text{O}_2

Functionalization via Carboxylate Groups

The carboxylate substituents enable covalent modifications, such as esterification or amidation, for tailored applications.

Key Findings:

  • Amide Formation : Reacting with amines (e.g., ethylenediamine) in the presence of DCC/DIPEA yields amide-linked derivatives .

  • Metal Coordination : Carboxylates bind to secondary metal ions (e.g., Zn²⁺, Cu²⁺), forming heterometallic frameworks .

Example Reaction:
Cd(porph)+H2N-RDCC, THFCd(porph)-NH-R+H2O\text{Cd(porph)} + \text{H}_2\text{N-R} \xrightarrow{\text{DCC, THF}} \text{Cd(porph)-NH-R} + \text{H}_2\text{O}
Conditions: Room temperature, 48h, yields ~59% .

Scientific Research Applications

Photodynamic Therapy

Photodynamic therapy (PDT) is a treatment method that utilizes light-sensitive compounds to produce reactive oxygen species (ROS) upon light activation, leading to cell death in targeted tissues. Cadmium(II) porphyrins are particularly effective in this application due to their ability to generate singlet oxygen.

  • Mechanism : The heavy atom effect of cadmium enhances the singlet oxygen quantum yield (ΦΔ\Phi_{\Delta}), making cadmium porphyrins suitable for PDT applications. Studies have shown that cadmium(II) complexes exhibit increased singlet oxygen production compared to their free-base counterparts .
  • Case Study : A recent study demonstrated that a cadmium(II) porphyrin complex exhibited a singlet oxygen quantum yield of 0.57, highlighting its potential as an effective photosensitizer in PDT .

Catalysis

Cadmium(II) porphyrins serve as catalysts in various chemical reactions due to their ability to stabilize reactive intermediates and facilitate electron transfer processes.

  • Applications : These complexes have been utilized in oxidation reactions and as catalysts for the degradation of pollutants. Their unique electronic properties allow for efficient catalysis under mild conditions.
  • Research Findings : Investigations into the catalytic activity of cadmium porphyrins have shown promising results in promoting reactions such as the oxidation of organic substrates, demonstrating their potential in green chemistry applications .

Optoelectronics

The optoelectronic properties of cadmium(II) porphyrins make them suitable candidates for use in devices such as solar cells and light-emitting diodes (LEDs).

  • Photovoltaic Applications : The incorporation of cadmium porphyrins into photovoltaic systems has been explored due to their strong light absorption and charge transfer capabilities. Their ability to form stable thin films enhances their utility in solar energy conversion.
  • Fluorescence Properties : The fluorescence emission characteristics of cadmium porphyrins can be tuned by modifying their structure, making them valuable for applications in sensors and imaging technologies .

Chemical Sensors

Cadmium(II) porphyrin complexes are being investigated for their potential use as chemical sensors due to their sensitivity to various analytes.

  • Sensing Mechanism : These complexes can undergo significant changes in their optical properties upon interaction with specific molecules, enabling the detection of gases or biomolecules.
  • Case Study : Research has indicated that cadmium porphyrins can selectively sense environmental pollutants and biological markers, showcasing their versatility in analytical chemistry .

Data Summary Table

Application AreaKey FindingsReferences
Photodynamic TherapyEnhanced singlet oxygen production; effective photosensitizer ,
CatalysisEfficient oxidation reactions; potential for green chemistry ,
OptoelectronicsStrong light absorption; potential for solar cells ,
Chemical SensorsSelective detection capabilities; sensitivity to pollutants ,

Biological Activity

Cadmium(2+);hydron;4-[10,15,20-tris(4-carboxylatophenyl)porphyrin-22,24-diid-5-yl]benzoate (hereafter referred to as Cd-TPP) is a metalloporphyrin complex that has garnered attention for its diverse biological activities. This article explores the synthesis, characterization, and biological implications of Cd-TPP, particularly focusing on its photocatalytic properties and potential applications in biomedical fields such as photodynamic therapy (PDT) and antiviral activity.

Synthesis and Characterization

The synthesis of Cd-TPP typically involves the coordination of cadmium ions with porphyrin derivatives. The structural characteristics of Cd-TPP can be elucidated through various spectroscopic techniques:

  • UV-Visible Spectroscopy : The introduction of Cd(II) into the porphyrin structure often results in a bathochromic shift (redshift) in the absorption spectrum, indicating changes in electronic properties due to metal coordination. For instance, studies have shown significant shifts in the Soret and Q bands upon cadmium insertion .
  • Fluorescence Emission Spectroscopy : The fluorescence properties are notably affected by the presence of cadmium. A blue shift in the emission bands has been observed, along with a decrease in fluorescence intensity and quantum yield, attributed to heavy metal quenching effects .

Photodynamic Therapy (PDT)

Cd-TPP has demonstrated significant potential as a photosensitizer in PDT. In vitro studies reveal that it can effectively generate reactive oxygen species (ROS) upon light activation, which is crucial for inducing cytotoxic effects in targeted cells:

  • Photocatalytic Efficiency : Research indicates that Cd-TPP can achieve high singlet oxygen quantum yields, making it effective for dye degradation under light exposure. For example, a study reported that cadmium porphyrins exhibited enhanced photocatalytic activity compared to their free-base counterparts .
  • Cell Viability Assays : Evaluation of cell viability under PDT conditions showed that Cd-TPP could selectively induce apoptosis in cancer cells while exhibiting low toxicity towards healthy cells. The cytotoxicity was assessed using various cell lines, with findings indicating a CC50 value greater than 30 µM for non-targeted cells .

Antiviral Activity

Recent investigations have highlighted the antiviral properties of Cd-TPP. Specifically, it has shown promising results against HIV:

  • Mechanism of Action : Studies indicate that porphyrin derivatives can inhibit HIV-1 entry into host cells under both photodynamic and non-photodynamic conditions. The structural modifications involving carboxyphenyl groups enhance the antiviral efficacy of these compounds .

Case Studies

  • Photocatalytic Degradation of Dyes : A study demonstrated that Cd-TPP could catalyze the degradation of organic pollutants like methylene blue under visible light irradiation. The compound maintained its activity over multiple cycles without significant loss in efficiency .
  • Antiviral Efficacy Against HIV : In vitro assays revealed that Cd-TPP effectively inhibited HIV entry into cells, showcasing its potential as a therapeutic agent against viral infections. The structure–activity relationship (SAR) studies emphasized the importance of substituent positioning on antiviral potency .

Table 1: Photophysical Properties of Cadmium Porphyrins

PropertyFree-base Porphyrin[Cd(TMPP)][Cd(TMPP)(Pyz)]
Soret Band (nm)422440437
Q Band 1 (nm)518579573
Q Band 2 (nm)650617623
Singlet Oxygen Yield0.730.570.13

Table 2: Cytotoxicity Data for Cd-TPP

CompoundCell LineCC50 (µM) Non-PDTCC50 (µM) PDT
Cd-TPPHEK293T>30<5
TCPPTZM-bl<5<5

Comparison with Similar Compounds

Key Findings :

  • Cadmium vs.
  • Copper vs. Cadmium : Cu²⁺ porphyrins show superior photocatalytic activity owing to their redox flexibility, while Cd²⁺ derivatives may excel in structural applications (e.g., MOFs) due to larger ionic radius .
  • Zinc vs.

Substituent Variations

Peripheral substituents dictate solubility, aggregation behavior, and reactivity. The cadmium porphyrin’s carboxylate groups are compared below with other functionalized porphyrins:

Compound Substituents Key Properties Ref.
Cadmium(2+); hydron; 4-[10,15,20-tris(4-carboxylatophenyl)porphyrin... 3× 4-carboxylatophenyl, 1× benzoate Enhanced solubility in polar solvents; MOF compatibility
5,10,15-Tris(4-carboxyphenyl),20-mono(2-nitrophenyl)porphyrin 3× carboxyphenyl, 1× nitrophenyl Electron-withdrawing nitro groups lower reduction potentials
5-(2-Hydroxyphenyl)-10,15,20-tris(4-acetoxy-3-methoxyphenyl)porphyrin Hydroxyl, acetoxy, methoxy groups Membrane interaction in biological systems
5-[4-(Diethoxyphosphoryl)...]porphyrin Phosphonate groups Robust coordination but limited porosity in frameworks

Key Findings :

  • Carboxylate vs. Nitro Groups: Carboxylate substituents improve solubility and MOF stability, whereas nitro groups reduce electrochemical reduction potentials by 0.2–0.4 V .
  • Carboxylate vs. Phosphonate : Phosphonate ligands form dense coordination polymers, while carboxylate derivatives enable porous MOFs due to milder coordination chemistry .

Application-Specific Comparisons

Catalysis

  • Cadmium Porphyrin: Limited catalytic use due to Cd²⁺'s inertness; primarily explored in MOFs .
  • Copper Porphyrin : Efficient in water oxidation (TON > 1000) due to Cu²⁺/Cu³⁺ redox couple .

Sensing

  • Cadmium Porphyrin: Potential for detecting sulfide ions via Cd²⁺-S²⁻ interactions .
  • Zinc Porphyrin : Used in pH-sensitive fluorescence sensors .

Material Science

  • Cadmium/Nickel Porphyrins : Preferred for MOFs due to carboxylate-metal coordination .
  • Cobalt Porphyrin: Amino-functionalized derivatives enable covalent organic frameworks (COFs) .

Q & A

Basic Research Questions

Q. What are the key methodologies for synthesizing porphyrin-based cadmium complexes, and how are they characterized?

  • Methodology : Synthesis of porphyrin-cadmium complexes typically involves coupling carboxylate-functionalized porphyrins with cadmium salts under controlled pH. For example, porphyrin derivatives like 5-(4'-hydroxyphenyl)-10,15,20-tri(N,N-diphenylaminophenyl)porphyrin (TPAPhOH) are synthesized via esterification and metal coordination reactions. Characterization employs FTIR spectroscopy (4000–400 cm⁻¹ range) to identify functional groups involved in metal binding, such as carboxylate stretches (~1600 cm⁻¹) and porphyrin ring vibrations .

Q. How can cadmium adsorption efficiency be experimentally evaluated in aqueous systems?

  • Methodology : Fixed-bed column experiments are used to assess adsorption capacity. For instance, B. cereus S5 biofilms immobilized on coconut husk carbon achieved 15.2 mg/L Cd²⁺ removal at 7 mL/min flow rate. Effluent Cd²⁺ concentrations are measured via ICP-MS, with breakthrough curves analyzed to determine saturation points (C/C₀ ≈ 1.0) . Batch adsorption studies using composite central designs (pH 4–8, Cd²⁺ concentrations 50–100 mg/L) optimize parameters via ANOVA (p < 0.05 significance) .

Q. What are the cytotoxic effects of cadmium on mammalian cells, and how are these effects quantified?

  • Methodology : HL-7702 human hepatocytes exposed to Cd²⁺ show dose-dependent growth inhibition (24–72 hr exposure). Apoptosis is quantified via flow cytometry (S-phase cell cycle arrest) and mitochondrial activity assays (e.g., MTT). Statistical analysis (e.g., factorial ANOVA) confirms time/dose dependency .

Advanced Research Questions

Q. How do structural modifications of the porphyrin ligand influence cadmium coordination and stability?

  • Methodology : Substituent effects (e.g., electron-withdrawing carboxylates) are studied via X-ray crystallography and DFT calculations. For example, modifying the 4-carboxylatophenyl groups alters binding constants (log K) and redox potentials. Stability is assessed via cyclic voltammetry and thermal gravimetric analysis (TGA) under inert atmospheres .

Q. What statistical approaches resolve contradictions in cadmium adsorption data across different experimental models?

  • Methodology : Conflicting adsorption capacities (e.g., B. cereus S5 vs. Bean Pod Red Cargamanto) are analyzed using factorial ANOVA and response surface methodology (RSM). For instance, RSM with R² = 99.43% identifies pH and initial Cd²⁺ concentration as dominant variables, resolving discrepancies in batch vs. column systems .

Q. What mechanisms explain cadmium’s dual role in photoelectric materials and toxicity?

  • Methodology : Pressure oxygen oxidation (110°C, 400 psig O₂) separates Cd from CdTe/CdS photovoltaic waste, yielding >90% Cd recovery. Contrastingly, Cd²⁺ toxicity in HL-7702 cells involves ROS generation and caspase-3 activation. Synchrotron XANES/EXAFS tracks Cd speciation in both systems .

Contradictions and Mitigation Strategies

  • Adsorption Efficiency : Column systems (e.g., B. cereus S5) report lower capacities than batch systems due to channeling effects. Mitigation: Optimize bed depth (21.5 cm) and flow rates to maximize retention time .
  • Oxidation Methods : Pressure oxygen oxidation outperforms FeCl₃/H₂O₂ in Cd recovery but requires higher energy input. Catalytic additives (e.g., Fe³⁺ salts) improve yield .

Safety and Handling Guidelines

  • PPE Requirements : Use nitrile gloves, fume hoods, and respirators (NIOSH-approved) to prevent inhalation/ingestion.
  • Waste Disposal : Neutralize Cd²⁺ solutions with Na₂CO₃ to precipitate CdCO₃ (RIDADR: UN 2845; Hazard Class 4.2) .

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